(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzothiazole derivative characterized by:
- A benzo[d]thiazole core with a sulfamoyl (-SO$2$NH$2$) group at the 6-position.
- A (Z)-configured imino bond linking the 2-position of the thiazole ring to a 2,4-dichlorobenzoyl moiety.
- An ethyl acetate ester side chain at the 3-position.
Structural elucidation would rely on techniques such as $^1$H/$^13$C NMR, IR spectroscopy, and mass spectrometry, with crystallographic analysis possibly facilitated by SHELX-based software for confirming stereochemistry .
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-6-4-11(30(21,26)27)8-15(14)29-18(23)22-17(25)12-5-3-10(19)7-13(12)20/h3-8H,2,9H2,1H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBLNOEAAIDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine to form the intermediate imine. This intermediate is then reacted with 6-sulfamoyl-1,3-benzothiazole under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and benzothiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in biological assays to study enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[d]Thiazole Derivatives
Key Observations:
Sulfamoyl vs. Sulfonylurea Groups: The target compound’s sulfamoyl group (-SO$2$NH$2$) differs from the sulfonylurea (-SO$_2$N(CO-NH-)) in metsulfuron-methyl .
Chlorinated Aromatic Moieties: The 2,4-dichlorobenzoyl group in the target compound increases lipophilicity and metabolic stability compared to the indole or furan substituents in analogues . Chlorine atoms are known to enhance pesticidal and antimicrobial activity by resisting oxidative degradation.
Biological Activity
(Z)-ethyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C₁₁H₁₄Cl₂N₃O₄S
- Molecular Weight : 396.28 g/mol
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including condensation reactions and functional group modifications. Recent advances in synthetic methodologies have highlighted the use of various catalysts and reaction conditions to optimize yield and purity.
Anti-inflammatory and Analgesic Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For instance:
- In vitro studies have shown that these compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. The IC50 values for COX inhibition were reported as follows:
Antioxidant Activity
In addition to anti-inflammatory effects, compounds based on benzothiazole structures have been evaluated for their antioxidant capabilities. The antioxidant activity was assessed using DPPH and ABTS assays, indicating moderate activity that may contribute to their therapeutic potential .
Case Studies
-
Case Study on Analgesic Efficacy :
In a carrageenan-induced paw edema model, administration of the compound at varying doses resulted in significant reductions in edema: -
Toxicity Evaluation :
Toxicity assessments revealed that while the compound exhibits therapeutic benefits, further studies are needed to fully understand its safety profile in vivo. Comparisons with reference drugs indicated a favorable therapeutic index .
Summary of Findings
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization (e.g., Hantzsch reaction using α-halocarbonyl compounds and thiourea derivatives) .
- Step 2 : Introduction of the 2,4-dichlorobenzoyl imino group through condensation with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Step 3 : Sulfamoyl group incorporation via sulfonation or nucleophilic substitution . Key reaction parameters include solvent polarity (DMF or THF), temperature (60–80°C), and catalyst choice (e.g., pyridine for acylation). Characterization via / NMR and HPLC ensures purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : NMR identifies protons near electronegative groups (e.g., dichlorophenyl, sulfamoyl), while NMR confirms carbonyl and aromatic carbons. 2D NMR (COSY, HMBC) resolves connectivity and Z-configuration .
- IR Spectroscopy : Absorption bands at ~1700 cm (ester C=O), ~1650 cm (imino C=N), and ~1350 cm (sulfamoyl S=O) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the Z-isomer .
Q. What are the hypothesized biological activities of this compound?
Based on structural analogs (e.g., ):
- Antimicrobial : Sulfamoyl and dichlorophenyl groups may inhibit dihydropteroate synthase (DHPS) in bacteria .
- Anticancer : Thiazole derivatives often target tubulin or kinases. Preliminary docking studies suggest binding to EGFR or CDK2 .
- Enzyme Inhibition : The sulfamoyl group is a known carbonic anhydrase inhibitor motif .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DOE) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol%) to identify optimal parameters .
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of the ester group) .
- Real-Time Monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .
Q. How can researchers resolve contradictions in reported biological activity across structural analogs?
- Substituent Effect Analysis : Compare electronic (Cl vs. F in ) and steric impacts on target binding via QSAR models .
- Enzyme Assays : Test inhibition of DHPS or carbonic anhydrase isoforms to isolate mechanistic differences .
- Cellular Uptake Studies : Use fluorescent labeling (e.g., BODIPY tags) to correlate intracellular concentration with activity discrepancies .
Q. What advanced methods elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding to DHPS (PDB: 1AJ0) or EGFR (PDB: 1M17) using AutoDock Vina. Focus on interactions with dichlorophenyl and sulfamoyl groups .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzyme targets .
- Metabolomic Profiling : LC-MS/MS identifies downstream metabolic disruptions in bacterial/cancer cell models .
Q. How can the Z-configuration be conclusively verified?
- NOESY NMR : Detect spatial proximity between the ethyl ester and dichlorophenyl groups to confirm Z-stereochemistry .
- Vibrational Circular Dichroism (VCD) : Differentiate Z/E isomers via chiral center-sensitive IR spectra .
- Comparative X-ray Analysis : Compare crystallographic data with E-isomer analogs (e.g., ) .
Q. What strategies improve the compound’s metabolic stability?
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to reduce hydrolysis .
- Isotope Labeling : Use - or -tags to track degradation pathways via mass spectrometry .
- CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes .
Data Analysis and Contradictions
Q. How should researchers address variability in biological assay results?
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH control) .
- Positive/Negative Controls : Include sulfamethoxazole (antimicrobial) and cisplatin (anticancer) to benchmark activity .
- Dose-Response Curves : Use Hill slope analysis to differentiate true efficacy from assay noise .
Q. What computational tools predict physicochemical properties relevant to drug development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
